

# L-Methionine p-nitroanilide: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *L-Methionine p-nitroanilide*

Cat. No.: B555336

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This technical guide provides an in-depth overview of the chemical properties, structure, and applications of **L-Methionine p-nitroanilide**, a critical chromogenic substrate for researchers, scientists, and drug development professionals. This document outlines its core characteristics, experimental protocols for its use, and key workflows in which it is employed.

## Core Chemical Properties and Structure

**L-Methionine p-nitroanilide** (L-Met-pNA) is a derivative of the essential amino acid L-methionine.<sup>[1]</sup> It is widely utilized in biochemical assays to measure the activity of aminopeptidases, particularly methionine aminopeptidases (MetAPs).<sup>[2]</sup> The compound consists of an L-methionine residue linked to a p-nitroaniline group via an amide bond. This bond is susceptible to enzymatic cleavage by specific peptidases.

The structure of **L-Methionine p-nitroanilide** is characterized by the presence of a chiral center at the alpha-carbon of the methionine residue, the thioether functional group of methionine, and the nitro-substituted aromatic ring of p-nitroaniline.

Table 1: Chemical and Physical Properties of **L-Methionine p-nitroanilide**

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>15</sub> N <sub>3</sub> O <sub>3</sub> S	[1]
Molecular Weight	269.32 g/mol	[1]
CAS Number	6042-04-2	[1]
Appearance	Light yellow to yellow solid/powder	[1]
Purity	≥98% (by TLC)	
Storage Temperature	-20°C, protect from light	[1]
Solubility	Soluble in 1 M HCl. Insoluble in DMSO. Information on solubility in water is not readily available in quantitative terms.	[3][4]
Melting Point	Data not consistently available.	

## Spectroscopic and Physicochemical Data

The chromogenic nature of **L-Methionine p-nitroanilide** is central to its application in enzyme assays. Upon enzymatic hydrolysis, the colorless substrate releases p-nitroaniline, a yellow-colored product with a maximum absorbance around 405 nm. This allows for the continuous spectrophotometric monitoring of enzyme activity.

While specific, dedicated UV-Vis and NMR spectra for **L-Methionine p-nitroanilide** are not widely published, data for its constituent parts, L-methionine and p-nitroaniline, are available and provide a basis for understanding its spectral properties. The UV-Vis spectrum of L-methionine shows a shoulder at approximately 208 nm, while p-nitroaniline exhibits a distinct absorbance maximum around 380 nm in various solvents. The NMR spectra of L-methionine have been well-characterized, providing expected chemical shifts for the protons and carbons of the amino acid moiety.

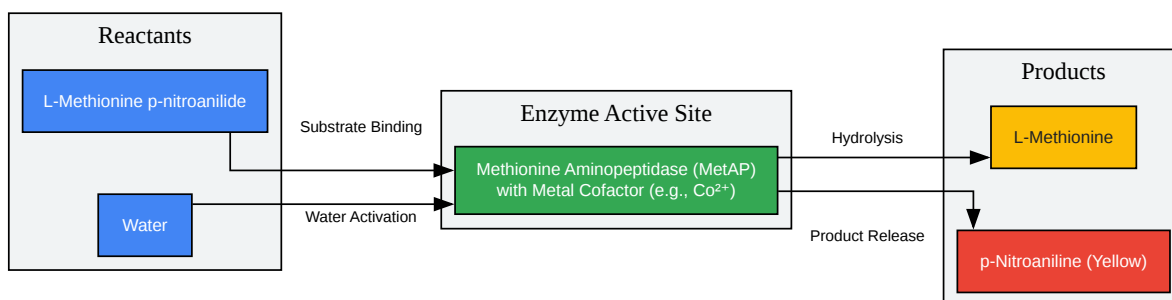
Table 2: Spectroscopic Data References for Constituent Moieties

Spectroscopic Data	Constituent Moiety	Key Characteristics and References
UV-Vis	L-Methionine	Shoulder at ~208 nm in 0.01 N HCl.[5]
UV-Vis	p-Nitroaniline	Absorbance maximum around 380 nm.[6]
$^1\text{H}$ and $^{13}\text{C}$ NMR	L-Methionine	Detailed spectral data available in public databases such as the Biological Magnetic Resonance Bank (BMRB).[7][8][9][10]
$^1\text{H}$ and $^{13}\text{C}$ NMR	p-Nitroaniline	$^1\text{H}$ NMR (in DMSO- $d_6$ ): $\delta$ 7.98 (d, 2H), 6.64 (d, 2H). $^{13}\text{C}$ NMR (in DMSO- $d_6$ ): $\delta$ 156.67, 136.63, 127.37, 113.35.[11]

## Enzymatic Hydrolysis and Mechanism

**L-Methionine p-nitroanilide** serves as a substrate for methionine aminopeptidases (MetAPs), a class of metalloproteases that catalyze the removal of N-terminal methionine residues from nascent proteins.[12][13] The enzymatic reaction involves the hydrolysis of the amide bond between the methionine residue and the p-nitroaniline moiety.

The catalytic mechanism of MetAPs typically involves a divalent metal cofactor, such as Co(II), Mn(II), or Zn(II), which activates a water molecule.[12] This activated water molecule then acts as a nucleophile, attacking the carbonyl carbon of the amide bond. An oxyanion intermediate is formed and stabilized by the metal cofactor and active site residues. Subsequent collapse of this intermediate leads to the cleavage of the amide bond and the release of L-methionine and p-nitroaniline.[12]



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Caption: Enzymatic hydrolysis of **L-Methionine p-nitroanilide** by Methionine Aminopeptidase.

## Experimental Protocols

### Direct Spectrophotometric Assay for Methionine Aminopeptidase Activity

This protocol provides a method for the direct and continuous measurement of MetAP activity using **L-Methionine p-nitroanilide**.

Materials:

- **L-Methionine p-nitroanilide** (substrate)
- Methionine aminopeptidase (enzyme)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing a suitable metal cofactor like  $\text{CoCl}_2$ )
- Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
- 96-well microplates or cuvettes

Procedure:

- Prepare a stock solution of **L-Methionine p-nitroanilide**. Due to its limited solubility in aqueous solutions, a stock solution is typically prepared in an organic solvent like DMSO and then diluted in the assay buffer to the final desired concentration.
- Prepare the reaction mixture. In each well of a microplate or a cuvette, add the assay buffer and the **L-Methionine p-nitroanilide** solution to the final desired concentration.
- Equilibrate the reaction mixture. Incubate the plate or cuvette at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
- Initiate the reaction. Add the methionine aminopeptidase solution to the reaction mixture to start the enzymatic reaction.
- Monitor the reaction. Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader or spectrophotometer. The rate of the reaction is proportional to the enzyme activity.
- Calculate the enzyme activity. The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law ( $A = \epsilon bc$ ), where  $A$  is the change in absorbance per unit time,  $\epsilon$  is the molar extinction coefficient of p-nitroaniline at 405 nm (typically  $\sim 10,600 \text{ M}^{-1}\text{cm}^{-1}$ ),  $b$  is the path length of the cuvette or well, and  $c$  is the change in concentration of p-nitroaniline.

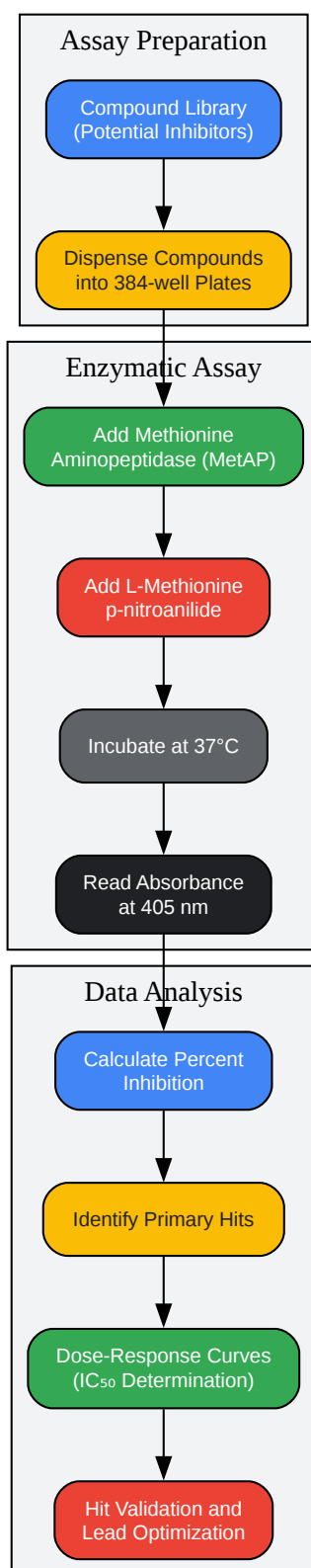
## Applications in Research and Drug Development

**L-Methionine p-nitroanilide** is a valuable tool for:

- Enzyme Kinetics Studies: Determining kinetic parameters such as  $K_m$  and  $k_{cat}$  for methionine aminopeptidases.
- High-Throughput Screening (HTS) for Inhibitors: Identifying potential drug candidates that inhibit MetAP activity. MetAPs are attractive targets for the development of novel antibiotics and anti-cancer agents.[\[14\]](#)[\[15\]](#)
- Biochemical Characterization of Aminopeptidases: Studying the substrate specificity and metal ion dependence of various aminopeptidases.

## Workflow for High-Throughput Screening of MetAP Inhibitors

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify inhibitors of methionine aminopeptidase using **L-Methionine p-nitroanilide**.



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Caption: High-throughput screening workflow for MetAP inhibitors using L-Met-pNA.

## Safety and Handling

**L-Methionine p-nitroanilide** should be handled in accordance with good laboratory practices. [16] It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses. Store the compound at -20°C and protect it from light to ensure its stability. [1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][16]

This technical guide serves as a comprehensive resource for professionals working with **L-Methionine p-nitroanilide**. By consolidating key data and protocols, it aims to facilitate further research and development in enzymology and drug discovery.

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